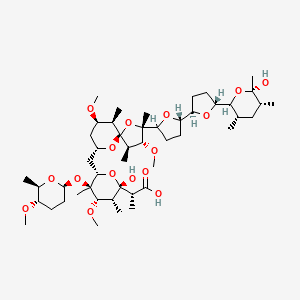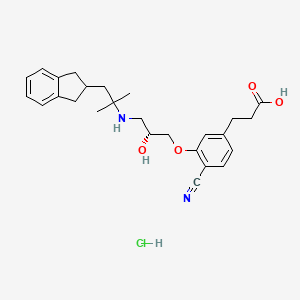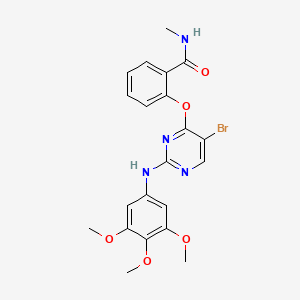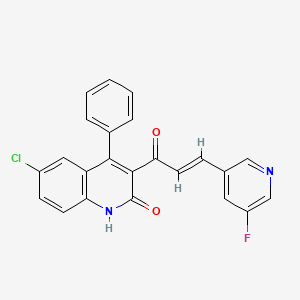
Antibiotic A 28695 A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Septamycin is a polycyclic, polyether, monocarboxylic acid antibiotic isolated from strain of Streptomyces albus. antibiotic.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Antibiotic A 28695 A, like other veterinary antibiotics, significantly impacts both aquatic and terrestrial environments. Studies have focused on understanding how these antibiotics behave in the environment, particularly their persistence and degradation. Kemper (2008) discusses how veterinary antibiotics, including A 28695 A, reach the environment through agricultural practices and animal excretion, affecting soil and water ecosystems. This presence raises concerns about the development of antibiotic resistance in environmental bacteria, impacting ecological balance and human health (Kemper, 2008).
Antibiotic Bioremediation and Resistance
Antibiotics like A 28695 A are crucial in medical and agricultural applications but their environmental release can lead to pollution and challenges in bioremediation. Kumar et al. (2019) emphasize the importance of understanding antibiotic degradation and elimination from the environment due to their potential health impacts and contribution to bacterial antibiotic resistance (Kumar et al., 2019).
Alternatives to Antibiotics
With the growing concern over antibiotic resistance, research has pivoted towards finding alternatives to traditional antibiotics like A 28695 A. Seal et al. (2013) highlight novel technologies and scientific breakthroughs that offer alternatives for preventing and treating animal diseases without relying on conventional antibiotics (Seal et al., 2013).
Antibiotic Resistance Mechanisms
The rise of antibiotic resistance is a major concern in both clinical and environmental settings. Richardson (2017) delves into the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, which are directly relevant to understanding how bacteria become resistant to antibiotics like A 28695 A (Richardson, 2017).
Propiedades
Número CAS |
54927-63-8 |
|---|---|
Nombre del producto |
Antibiotic A 28695 A |
Fórmula molecular |
C48H82O16 |
Peso molecular |
915.17 |
Nombre IUPAC |
(2R)-2-((2S,3R,4S,5S,6S)-2-hydroxy-6-(((2R,3R,4R,5S,7S,9R,10R)-2-((2S,2'R,5'R)-5'-((3S,5R,6S)-6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)octahydro-[2,2'-bifuran]-5-yl)-3,9-dimethoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl)methyl)-4-methoxy-5-(((2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)/t24-,25+,26+,27+,28+,29-,30+,31-,32-,33+,34-,35+,36+,37?,38-,39-,40?,41-,42+,44-,45+,46-,47-,48-/m0/s1 |
Clave InChI |
QZVSDERYSHAHPU-LFEMCTADSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Septamycin; A28695A; A 28695A; A-28695A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)



![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)